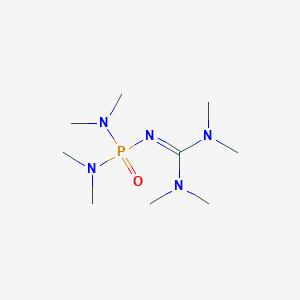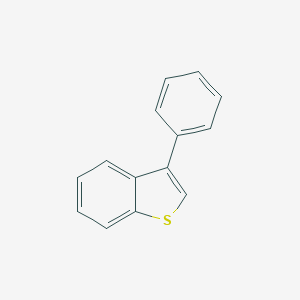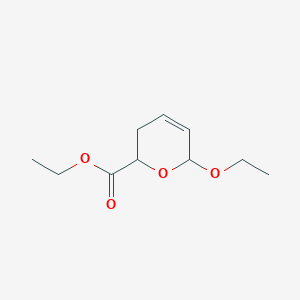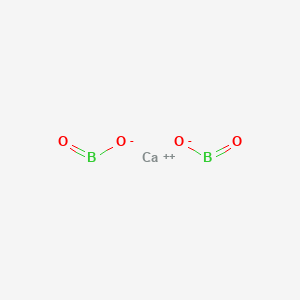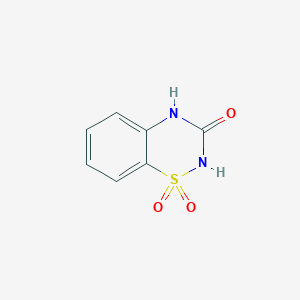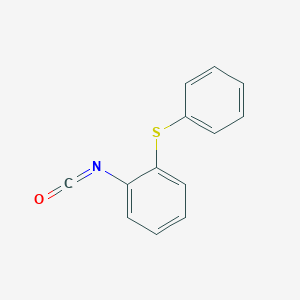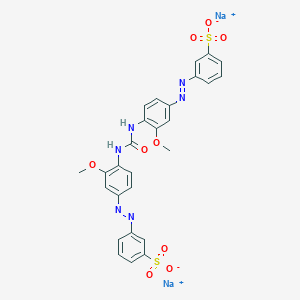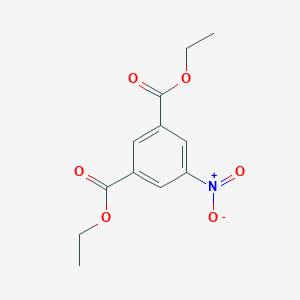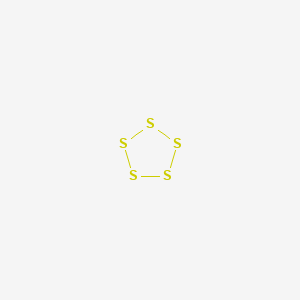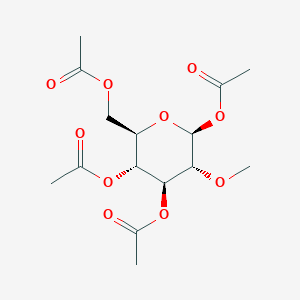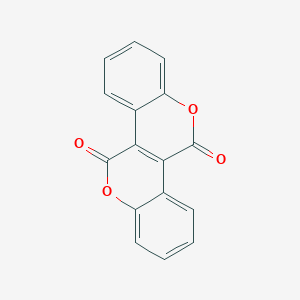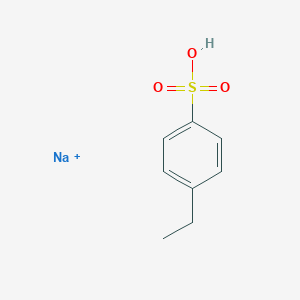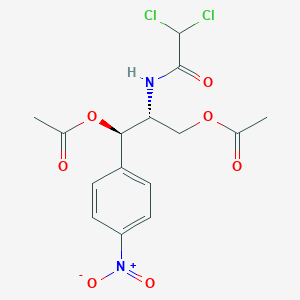
1,3-Diacetylchloramphenicol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diacetylchloramphenicol is a chemical compound that is widely used in scientific research for its various applications. It is a derivative of chloramphenicol, a broad-spectrum antibiotic that is commonly used in medicine. 1,3-Diacetylchloramphenicol is synthesized by the reaction of chloramphenicol with acetic anhydride and thionyl chloride.
Mechanism Of Action
1,3-Diacetylchloramphenicol inhibits bacterial protein synthesis by binding to the bacterial ribosome. It specifically targets the peptidyl transferase center of the ribosome, which is responsible for the formation of peptide bonds between amino acids during protein synthesis. By inhibiting this process, 1,3-Diacetylchloramphenicol prevents the growth and proliferation of bacteria.
Biochemical And Physiological Effects
1,3-Diacetylchloramphenicol has several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. It also has antifungal activity against Candida albicans. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
1,3-Diacetylchloramphenicol has several advantages for lab experiments. It is a selective inhibitor of bacterial protein synthesis, which makes it useful for studying the mechanism of action of antibiotics. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, it has some limitations. It is toxic to mammalian cells, which limits its use in cell culture experiments. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research involving 1,3-Diacetylchloramphenicol. One area of interest is the development of new derivatives of the compound with improved solubility and selectivity. Another area of interest is the use of 1,3-Diacetylchloramphenicol as a tool for studying the mechanism of action of other antibiotics. Additionally, there is interest in exploring the potential use of 1,3-Diacetylchloramphenicol as an antifungal or anticancer agent.
Synthesis Methods
The synthesis of 1,3-Diacetylchloramphenicol involves the reaction of chloramphenicol with acetic anhydride and thionyl chloride. The reaction takes place under reflux conditions and yields 1,3-Diacetylchloramphenicol as a white crystalline solid. The purity of the compound can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Scientific Research Applications
1,3-Diacetylchloramphenicol is widely used in scientific research for its various applications. It is commonly used as a selective inhibitor of protein synthesis in bacteria. It is also used as a tool for studying the mechanism of action of antibiotics. Additionally, it is used in the synthesis of other chemical compounds, such as 1,3-Diacetyloxychloramphenicol, which is used as a prodrug for the treatment of bacterial infections.
properties
CAS RN |
10318-17-9 |
|---|---|
Product Name |
1,3-Diacetylchloramphenicol |
Molecular Formula |
C15H16Cl2N2O7 |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
[(2R,3R)-3-acetyloxy-2-[(2,2-dichloroacetyl)amino]-3-(4-nitrophenyl)propyl] acetate |
InChI |
InChI=1S/C15H16Cl2N2O7/c1-8(20)25-7-12(18-15(22)14(16)17)13(26-9(2)21)10-3-5-11(6-4-10)19(23)24/h3-6,12-14H,7H2,1-2H3,(H,18,22)/t12-,13-/m1/s1 |
InChI Key |
RBAMFWWUJRFUPC-CHWSQXEVSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl |
SMILES |
CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl |
Canonical SMILES |
CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl |
Other CAS RN |
10318-17-9 |
synonyms |
1,3-DACP 1,3-diacetylchloramphenicol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




